molecular formula C15H27N3O3 B8805503 Tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate

Tert-butyl 4-(piperidine-2-carbonyl)piperazine-1-carboxylate

Cat. No. B8805503
M. Wt: 297.39 g/mol
InChI Key: BQKYUIMZWPVGFZ-UHFFFAOYSA-N
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Patent
US07767681B2

Procedure details

3.9 ml of cyclohexadiene and then 1.3 g of 10% Pd/C with a 50% water content are added, under an inert atmosphere, to a solution of 1.79 g of the compound obtained in step 5.1, in 14 ml of EtOH. The medium is stirred at AT for 24 hours and then filtered. The filtrate is evaporated, to give 1.02 g of the desired compound.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound
Quantity
1.79 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
1.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C1CCC=CC=1.O.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][N:18]([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][N:24]2C(OCC2C=CC=CC=2)=O)=[O:22])[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9]>CCO.[Pd]>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][N:18]([C:21]([CH:23]2[CH2:28][CH2:27][CH2:26][CH2:25][NH:24]2)=[O:22])[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:9])[CH3:10]

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
C1=CC=CCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
compound
Quantity
1.79 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C1N(CCCC1)C(=O)OCC1=CC=CC=C1
Name
Quantity
14 mL
Type
solvent
Smiles
CCO
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The medium is stirred at AT for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(=O)C1NCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.02 g
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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